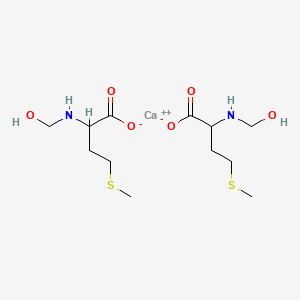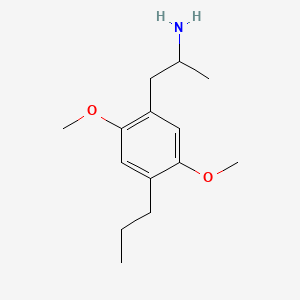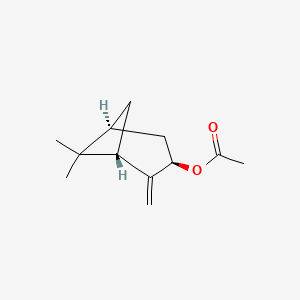
Pinocarvyl acetate, trans-(-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pinocarvyl acetate, trans-(-)-, is a naturally occurring organic compound with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol . It is a bicyclic monoterpene ester derived from pinocarveol, a component found in essential oils of various coniferous trees . This compound is known for its pleasant aroma and is used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pinocarvyl acetate, trans-(-)-, can be synthesized through the esterification of pinocarveol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of pinocarvyl acetate, trans-(-)-, involves the same esterification process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield . The use of automated systems allows for precise control of reaction parameters, leading to efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Pinocarvyl acetate, trans-(-)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pinocarvone, a ketone derivative.
Reduction: Reduction of pinocarvyl acetate can yield pinocarveol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be employed.
Major Products
Oxidation: Pinocarvone.
Reduction: Pinocarveol.
Substitution: Various substituted pinocarvyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pinocarvyl acetate, trans-(-)-, has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of pinocarvyl acetate, trans-(-)-, involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Pinocarvyl acetate, trans-(-)-, is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its stereoisomers . Its trans configuration allows for different interactions with biological targets, leading to unique therapeutic potentials .
Propriétés
Numéro CAS |
4955-29-7 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
[(1S,3R,5S)-6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h9-11H,1,5-6H2,2-4H3/t9-,10+,11+/m0/s1 |
Clé InChI |
UDBAGFUFASPUFS-HBNTYKKESA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@@H]2C[C@H](C1=C)C2(C)C |
SMILES canonique |
CC(=O)OC1CC2CC(C1=C)C2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



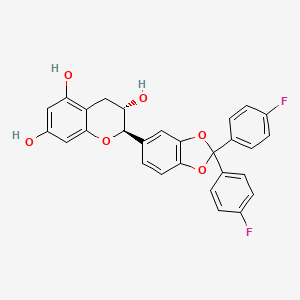
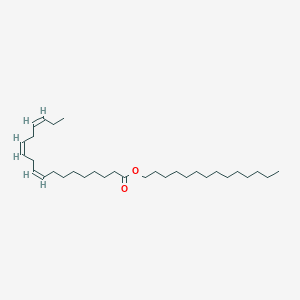

![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)

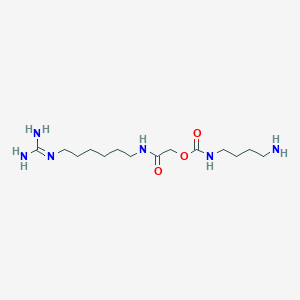
![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)



